Triazole lactic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

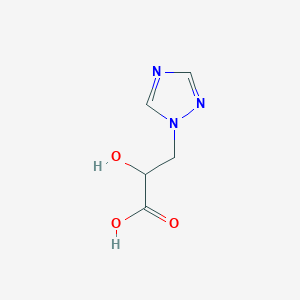

IUPAC Name |

2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4(5(10)11)1-8-3-6-2-7-8/h2-4,9H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRGHGWETVMENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022705 | |

| Record name | Triazole lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450828-63-3 | |

| Record name | Triazole lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triazole Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole lactic acid, systematically known as 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a heterocyclic compound of growing interest in various scientific fields. It is recognized as a significant metabolite of widely used triazole-based fungicides and is also explored for its potential applications in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, consolidating available data to support research and development activities. While extensive experimental data for the pure compound is still emerging, this document compiles predicted properties and relevant information from closely related compounds to offer a valuable resource.

Chemical and Physical Properties

This compound is a small molecule incorporating a 1,2,4-triazole (B32235) ring linked to a lactic acid moiety. This unique structure imparts specific chemical characteristics relevant to its biological activity and potential applications. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₃ | [2][] |

| Molecular Weight | 157.13 g/mol | [] |

| IUPAC Name | 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid | [4] |

| CAS Number | 1450828-63-3 | [2][4][5][6] |

| Predicted Boiling Point | 457.4 ± 55.0 °C | |

| Predicted Density | 1.62 ± 0.1 g/cm³ | |

| Predicted pKa | 3.09 ± 0.11 | |

| Storage Temperature | 2-8°C | [7] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. An experimental melting point for the pure compound is not currently available in published literature.

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound is limited in the public domain. However, analysis of related triazole compounds provides insights into the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the triazole ring, the methylene (B1212753) group, the methine group, and the hydroxyl and carboxylic acid protons. For comparison, ¹H NMR spectra of other 1,2,4-triazole derivatives show characteristic peaks for the triazole ring protons in the range of 7.5-8.5 ppm.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct carbon signals. The carbons of the triazole ring are expected to resonate in the aromatic region, while the carbons of the lactic acid moiety will appear at higher field strengths. For similar triazole structures, the triazole ring carbons typically appear between 140 and 160 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol groups (broad band around 3500-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-N and C=N stretching vibrations from the triazole ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to its molecular weight of 157.13. Fragmentation patterns would likely involve cleavage of the side chain from the triazole ring.

Synthesis and Reactivity

Synthesis

One plausible synthetic route could involve the nucleophilic substitution of a halogenated lactic acid derivative with 1,2,4-triazole. The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual synthetic pathway for this compound.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the 1,2,4-triazole ring, the carboxylic acid, and the secondary alcohol.

-

Triazole Ring: The triazole ring is generally stable and aromatic in nature. The nitrogen atoms can act as ligands for metal ions and can be involved in hydrogen bonding.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation.

-

Alcohol Group: The secondary alcohol can be oxidized to a ketone or undergo esterification.

Information on the specific stability and degradation pathways of pure this compound is not extensively documented. As a metabolite of fungicides, it is expected to have a degree of environmental persistence.[1] The hydrochloride salt is commercially available, suggesting that the compound is stable enough to be isolated and stored, typically under refrigerated conditions.[9]

Biological Activity and Mechanism of Action

This compound is primarily known as a metabolite of triazole fungicides, a major class of agricultural and pharmaceutical antifungal agents. The parent triazole fungicides typically act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. The biological activity of this compound itself is an area of ongoing research. Some studies suggest potential anti-inflammatory and antimicrobial properties for triazole derivatives.

The proposed mechanism of action for many triazole-based compounds involves the interaction of the triazole nitrogen atoms with the heme iron in cytochrome P450 enzymes. This interaction disrupts the normal enzymatic function. The following diagram illustrates this general mechanism.

Caption: General mechanism of action for triazole antifungals.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following represents a generalized workflow for the characterization of a synthesized or isolated sample of this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This compound is a molecule with established relevance as a pesticide metabolite and emerging potential in other areas of chemical and biological research. This guide has summarized the currently available information on its chemical properties, including its molecular structure, predicted physical properties, and expected spectroscopic characteristics. While a comprehensive experimental dataset is yet to be fully established in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing compound.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. clearsynth.com [clearsynth.com]

- 4. 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | C5H7N3O3 | CID 84650507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid | 1450828-63-3 [chemicalbook.com]

- 6. 3-(1,2,4-Triazol-1-yl)lactic acid | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 1,2,4- HCl – CRM LABSTANDARD [crmlabstandard.com]

Triazole Lactic Acid: A Key Metabolite of Triazole Fungicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole fungicides are a widely utilized class of agricultural pesticides and pharmaceutical agents, prized for their broad-spectrum antifungal activity. Their mechanism of action primarily involves the inhibition of sterol biosynthesis in fungi. Following application, these compounds undergo metabolic transformation in plants, animals, and the environment, leading to the formation of several common metabolites. Among these, triazole lactic acid (TLA), along with 1,2,4-triazole (B32235) (TRZ), triazole alanine (B10760859) (TA), and triazole acetic acid (TAA), are of significant interest due to their potential persistence and toxicological implications. This technical guide provides a comprehensive overview of this compound as a metabolite of triazole fungicides, focusing on its formation, analytical detection, quantitative levels in various matrices, and toxicological significance.

Metabolic Formation of this compound

The formation of triazole derivative metabolites (TDMs), including TLA, is a complex process that can vary depending on the parent triazole compound and the biological system (plant, animal, or soil). The primary route of metabolism involves the cleavage of the parent fungicide, releasing the 1,2,4-triazole moiety. This free triazole can then be conjugated with endogenous molecules.

In plants, it is understood that the uptake of 1,2,4-triazole from the soil, originating from the degradation of parent fungicides, is a key initial step.[1] Subsequently, 1,2,4-triazole is metabolized to triazole alanine, which can then be further transformed into triazole acetic acid and this compound.[1] While the precise enzymatic steps are not fully elucidated in all organisms, this pathway represents a significant route for the formation of TLA in plant commodities.

dot

Quantitative Analysis of this compound

The determination of TLA and other TDMs in various matrices presents analytical challenges due to their high polarity and low molecular weight.[2][3][4] The "Quick Polar Pesticides" (QuPPe) method is a widely adopted sample preparation technique for these compounds.[3][5] Analysis is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often with specialized techniques like Differential Mobility Spectrometry (DMS) to enhance selectivity and reduce matrix interference.[2][6][7]

Quantitative Data Summary

The following table summarizes the reported residue levels of this compound in various food commodities. It is important to note that residue levels can vary significantly based on the specific triazole fungicide applied, agricultural practices, and environmental conditions.

| Commodity Group | TLA Residue Levels (mg/kg) | Notes |

| Leafy Crops | Significant metabolite[1] | |

| Root Crop Tops | Significant metabolite[1] | |

| Cereal Straw | Significant metabolite[1] | |

| Sugar Beet Roots | < 0.01[8] | Highest STMR value reported as 0.01 mg/kg.[8] |

| Chicory Roots | < 0.01[8] | |

| Fruit Crops | Identified in sugar beet tops.[9] | |

| Rotational Crops | Present as a metabolite.[1] |

Experimental Protocols

Sample Preparation: QuPPe Method

The QuPPe (Quick Polar Pesticides) method is a straightforward and effective procedure for extracting highly polar pesticides like TLA from various food matrices.

Materials:

-

Homogenized sample (10 g)

-

Water (if necessary to adjust total volume)

-

Acidified methanol (B129727) (1% formic acid) (10 mL)

-

Centrifuge tubes

-

Shaker

-

Centrifuge capable of operating at low temperatures

-

Syringe filters (0.22 µm)

-

Autosampler vials

Protocol:

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add water to adjust the total volume if required for the specific matrix.

-

Add 10 mL of acidified methanol (containing 1% formic acid).[5]

-

Shake the tube vigorously for a defined period (e.g., 1 minute).

-

Place the centrifuge tubes in a freezer to freeze-out the sample material and raw extract.

-

Centrifuge the cold samples.

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[5]

Analytical Determination: LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., QTRAP) with an electrospray ionization (ESI) source.[6]

-

Differential Mobility Spectrometry (DMS) device (optional, but recommended for improved selectivity).[2][6]

Chromatographic Conditions (Example):

-

Column: Aquasil C18 (3x150 mm; 3 µm) or a HILIC-type column (e.g., BEH Amide).[6][10]

-

Mobile Phase A: Water + 0.5% acetic acid.[6]

-

Mobile Phase B: Methanol + 0.5% acetic acid.[6]

-

Gradient: A 2-minute gradient from 100% to 90% aqueous mobile phase.[6]

-

Injection Volume: Varies depending on the instrument and sensitivity requirements.

Mass Spectrometry Conditions (Example):

-

Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Source Temperature: 600°C.[6]

-

Gas 1 and Gas 2: 40 and 80 psi, respectively.[6]

-

Curtain Gas: 20 psi.[6]

-

MS/MS Transitions: Specific precursor-to-product ion transitions for TLA and its isotopically labeled internal standard must be optimized.

Conclusion

This compound is a significant metabolite of triazole fungicides, formed through the metabolic breakdown of the parent compounds in various environmental and biological systems. Its high polarity presents analytical challenges, which have been addressed through the development of specialized extraction and detection methods like QuPPe and LC-MS/MS with DMS. The presence of TLA in food commodities necessitates ongoing monitoring and risk assessment. Furthermore, the potential for triazole fungicides and their metabolites to act as endocrine disruptors by interfering with key signaling pathways highlights the importance of continued research into their toxicological effects to ensure human and environmental safety.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. daspsrl.it [daspsrl.it]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. ejournal.cvuas.de [ejournal.cvuas.de]

- 5. QuPPe: About the Method [quppe.eu]

- 6. sciex.com [sciex.com]

- 7. sciex.com [sciex.com]

- 8. Modification of the existing maximum residue levels for prothioconazole in sugar beet and chicory roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of the existing maximum residue levels for tetraconazole in kaki/Japanese persimmon, linseeds and poppy seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

An In-depth Technical Guide on the Discovery and Synthesis of Triazole Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triazole Lactic Acid (2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid), covering its discovery as a significant metabolite of triazole fungicides, its chemical properties, a proposed synthetic pathway, and a discussion of its potential biological relevance based on the known activities of related triazole compounds.

Discovery and Identification

This compound was not discovered as a result of a targeted drug design program but was rather identified as a common metabolite of a major class of agricultural fungicides, the triazoles. These fungicides, such as tebuconazole (B1682727) and paclobutrazol, are widely used to protect crops from fungal diseases.[1][2][3][4] Once in the environment and in biological systems, these parent fungicides undergo metabolic transformations.

The initial identification of this compound, along with other related metabolites like triazole alanine (B10760859) and triazole acetic acid, emerged from metabolism studies of these fungicides in plants and soil.[1][5][6] For instance, studies on the metabolism of tebuconazole in peanuts have shown that while the parent compound is the major residue in foliage, the kernels contain significant amounts of metabolites including this compound, indicating metabolic breakdown within the plant.[1][5] These metabolites are of interest to regulatory bodies and researchers due to their potential persistence in the environment and their possible biological effects.[6][7][8]

Chemical and Physical Properties

This compound is a small molecule that combines the structural features of a 1,2,4-triazole (B32235) ring and lactic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid | [9][10] |

| Synonyms | This compound, α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid | [9][10][11] |

| CAS Number | 1450828-63-3 | [9][10][11] |

| Molecular Formula | C₅H₇N₃O₃ | [9][10][11] |

| Molecular Weight | 157.13 g/mol | [10][11] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of this compound

The most likely synthetic strategy involves the nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and a suitable 3-carbon electrophile, such as 3-bromo-2-hydroxypropanoic acid or a protected derivative thereof.

Proposed Synthetic Workflow

Detailed Proposed Experimental Protocol

Materials:

-

1,2,4-Triazole

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol

-

3-Bromo-2-hydroxypropanoic acid

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis

Procedure:

-

Preparation of Sodium 1,2,4-triazolide: In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in ethanol dropwise at room temperature. Stir the mixture for 1 hour. The formation of the sodium salt may result in a precipitate.

-

Alkylation Reaction: To the suspension of sodium 1,2,4-triazolide, add a solution of 3-bromo-2-hydroxypropanoic acid (1.0 eq) in ethanol dropwise. The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is then suspended in water and acidified to a pH of approximately 3-4 with dilute hydrochloric acid. This aqueous solution is then extracted multiple times with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analytical Data (Theoretical)

As experimental spectra for this compound are not publicly available, the following tables provide theoretical ¹H and ¹³C NMR chemical shift ranges for the key structural motifs based on known data for 1,2,4-triazole and lactic acid.

Theoretical ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Triazole C-H | 7.5 - 8.5 | Singlet | Two distinct singlets are expected for the two C-H protons on the triazole ring. |

| Lactic Acid α-CH | 4.0 - 4.5 | Triplet or Doublet of Doublets | Coupled to the adjacent CH₂ group. |

| Lactic Acid β-CH₂ | 4.2 - 4.8 | Doublet | Coupled to the α-CH group. |

| Lactic Acid -OH & -COOH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

Theoretical ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Triazole C-H | 140 - 155 |

| Lactic Acid α-C | 65 - 75 |

| Lactic Acid β-C | 45 - 55 |

| Lactic Acid C=O | 170 - 180 |

Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | 158.0560 [M+H]⁺, 180.0379 [M+Na]⁺ |

| ESI- | 156.0414 [M-H]⁻ |

Biological Activity and Signaling Pathways

There is no substantial body of research specifically investigating the biological activities of this compound. An isolated mention of it being "protective against ovary pathological changes" could not be substantiated in the scientific literature.

However, the parent compounds, triazole fungicides, are known to have biological effects, particularly as endocrine disruptors. Studies have shown that some triazole fungicides can impair steroidogenesis in human granulosa cells.[9] These effects are often attributed to the inhibition of cytochrome P450 enzymes, including aromatase (CYP19A1), which is crucial for estrogen biosynthesis.

Potential Mechanism of Action of Triazole Compounds on Steroidogenesis

Given that this compound retains the 1,2,4-triazole moiety, it is plausible that it could interact with similar biological targets as its parent fungicides, although likely with different potency. Further research is required to elucidate any specific biological activities and mechanisms of action of this compound itself.

Conclusion

This compound is a molecule of interest primarily from a toxicological and environmental perspective, being a known metabolite of widely used triazole fungicides. While its deliberate synthesis and biological applications are not well-documented, a plausible synthetic route via N-alkylation of 1,2,4-triazole can be proposed. The biological activity of this compound remains largely unexplored, but the known endocrine-disrupting effects of parent triazole compounds suggest that it may warrant further investigation, particularly in the context of reproductive health. This guide provides a foundation for researchers interested in pursuing the synthesis and biological evaluation of this and related triazole derivatives.

References

- 1. fao.org [fao.org]

- 2. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. fao.org [fao.org]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. hse.gov.uk [hse.gov.uk]

- 9. 3-(1,2,4-Triazol-1-yl)lactic acid | LGC Standards [lgcstandards.com]

- 10. 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | C5H7N3O3 | CID 84650507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound, 1,2,4- HCl – CRM LABSTANDARD [crmlabstandard.com]

- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of Triazole Lactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Triazole Lactic Acid (TLA), specifically 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1450828-63-3). TLA is a known metabolite of various triazole-based fungicides and its characterization is crucial for metabolism, toxicology, and environmental fate studies. This document collates predicted and analogous spectroscopic data from various sources to serve as a reference for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following ¹H and ¹³C NMR data are based on analogous structures containing the 2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl moiety, as reported in scientific literature.[1] The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm, Multiplicity, Assignment | Chemical Shift (δ) ppm, Assignment |

| ~8.20 (s, 1H, Triazole-H) | ~170.0 (C=O, Carboxylic Acid) |

| ~7.85 (s, 1H, Triazole-H) | ~150.9 (Triazole-C) |

| ~5.50 (br s, 1H, -OH) | ~145.3 (Triazole-C) |

| ~4.35 (m, 2H, -CH₂-) | ~72.9 (-CH(OH)-) |

| ~4.10 (m, 1H, -CH(OH)-) | ~60.1 (-CH₂-) |

| ~3.50 (br s, 1H, -COOH) |

Table 2: Infrared (IR) Spectroscopy Data

The following are characteristic IR absorption bands expected for this compound based on the functional groups present and data from related triazole compounds.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3400 - 2400 | Broad | O-H stretch (Carboxylic acid and alcohol) |

| ~3100 | Medium | C-H stretch (Triazole ring) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Medium | C=N stretch (Triazole ring) |

| ~1540 | Medium | N-N stretch (Triazole ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid and alcohol) |

| ~1100 | Strong | C-N stretch |

Table 3: Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) for various adducts of this compound are derived from computational predictions.[4] The fragmentation pattern is based on general principles for 1,2,4-triazole (B32235) derivatives.[5]

| Adduct | Predicted m/z | Fragmentation Pathway | Key Fragments (m/z) |

| [M+H]⁺ | 158.05602 | Loss of H₂O, Loss of CO₂, Cleavage of the triazole ring | 140, 114, 82, 69 |

| [M+Na]⁺ | 180.03796 | ||

| [M-H]⁻ | 156.04146 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols based on standard practices for small organic molecules and triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved by vortexing.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes. .

-

For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 158.05602 for [M+H]⁺) and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the m/z values of the fragment ions. This information is used to confirm the elemental composition and elucidate the structure.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid (C5H7N3O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Significance of Triazole Compounds in Plants, with Reference to Triazole Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole compounds are a significant class of systemic fungicides and plant growth regulators (PGRs) widely utilized in agriculture to protect crops and manage their growth.[1][2][3] While the direct biological significance of triazole lactic acid in plants is not extensively documented, it is a known environmental transformation product of the widely used triazole PGR, paclobutrazol (B33190).[4] Therefore, understanding the well-established effects of parent triazole compounds provides a crucial framework for inferring the potential role of their metabolites, including this compound. This guide offers an in-depth technical overview of the multifaceted biological effects of triazole compounds on plants, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Mechanism of Action

The primary mode of action of triazole compounds in plants is the inhibition of cytochrome P450 monooxygenases.[2][3][5] This interference disrupts key biosynthetic pathways, leading to a cascade of physiological and morphological changes.

2.1. Inhibition of Gibberellin Biosynthesis

Triazoles are potent inhibitors of the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the biosynthesis of gibberellins (B7789140) (GAs).[1][2] GAs are plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[6] By blocking GA production, triazoles act as plant growth retardants, leading to reduced shoot elongation and a more compact plant architecture.[7][8]

2.2. Interference with Sterol Biosynthesis

In fungi, triazoles inhibit the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes.[1][5][9] This is their primary fungicidal mechanism. While plants do not produce ergosterol, they do synthesize other sterols (brassinosteroids) that are crucial for growth and development.[10][11] Some triazoles, like brassinazole, are known inhibitors of brassinosteroid biosynthesis, which can also contribute to their growth-regulating effects.[10][11]

Physiological and Biochemical Effects of Triazoles in Plants

The application of triazole compounds elicits a wide range of responses in plants, many of which contribute to enhanced stress tolerance.[12][13][14]

3.1. Morphological Changes

-

Reduced Shoot Growth: Inhibition of GA biosynthesis leads to decreased internode elongation and overall shorter, more compact plants.[8]

-

Increased Root-to-Shoot Ratio: While shoot growth is inhibited, root growth is often stimulated, leading to a higher root-to-shoot ratio.[8] This can enhance water and nutrient uptake.

-

Thicker Leaf Tissue and Increased Chlorophyll (B73375) Content: Triazole-treated plants often exhibit darker green leaves due to increased chlorophyll concentration per unit leaf area.[2][8]

3.2. Enhanced Stress Tolerance

Triazoles have been shown to protect plants against a variety of abiotic stresses, including drought, salinity, and extreme temperatures.[2][12][13] The mechanisms behind this enhanced tolerance are multifaceted:

-

Improved Water Status: Reduced leaf area and partial stomatal closure lead to decreased transpiration, conserving water.[1]

-

Increased Antioxidant Potential: Triazole treatment often leads to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), as well as an accumulation of antioxidant compounds like proline and ascorbic acid.[8][13][15][16] This helps to mitigate oxidative damage caused by stress-induced reactive oxygen species (ROS).

-

Alterations in Phytohormone Levels: Besides inhibiting GAs, triazoles can also influence the levels of other phytohormones. They have been shown to increase cytokinin and abscisic acid (ABA) levels, both of which play roles in stress signaling and response.[1][3][13]

Quantitative Data on Triazole Effects

The following tables summarize quantitative data from various studies on the effects of triazole compounds on plant growth and stress parameters.

Table 1: Effect of Paclobutrazol (PBZ) on Growth Parameters of Stevia rebaudiana

| Treatment | Shoot Fresh Weight (g) | Root Fresh Weight (g) | Shoot Length (cm) | Root Length (cm) |

| Control | 1.5 | 0.3 | 10.0 | 8.0 |

| 2.5 mg/L PBZ | 1.2 | 0.5 | 9.8 | 10.5 |

| 5 mg/L PBZ | 1.0 | 0.8 | 8.5 | 7.5 |

| 10 mg/L PBZ | 0.8 | 1.3 | 7.0 | 6.0 |

Data adapted from a study on the effects of paclobutrazol on Stevia rebaudiana.[2]

Table 2: Effect of Metconazole (B41703) on Yield Components of Oilseed Rape

| Treatment | Seed Rate (seeds/m²) | Seed Yield (t/ha) |

| Control | 60 | 3.5 |

| Metconazole | 60 | 3.5 |

| Control | 120 | 3.8 |

| Metconazole | 120 | 4.1 |

Data adapted from a study on the effect of metconazole on oilseed rape.[6]

Experimental Protocols

5.1. Protocol for Assessing the Effect of Triazoles on Plant Growth under Drought Stress

-

Plant Material and Growth Conditions: Maize (Zea mays L.) seeds are surface-sterilized and sown in pots containing a mixture of soil, sand, and manure. Plants are grown in a greenhouse under controlled conditions (e.g., 28/20°C day/night temperature, 16/8 h photoperiod).

-

Drought Stress and Triazole Treatment: Thirty days after sowing (DAS), drought stress is imposed by withholding water for a specific interval (e.g., 4 days). Control plants are irrigated daily. On 30, 40, and 50 DAS, the drought-stressed plants are treated with a soil drench of a triazole solution (e.g., 15 mg/L triadimefon, 10 mg/L tebuconazole, or 15 mg/L propiconazole).[16]

-

Data Collection: Plant samples (root, stem, and leaf) are collected at 40, 50, and 60 DAS. Morphological parameters (plant height, root length, fresh and dry weight) are measured.

-

Biochemical Analysis:

-

Proline Content: Estimated using the ninhydrin (B49086) method.

-

Antioxidant Enzyme Activity:

-

Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): Assayed by monitoring the disappearance of H₂O₂ at 240 nm.

-

Ascorbate Peroxidase (APX): Assayed by monitoring the decrease in absorbance at 290 nm due to ascorbate oxidation.[8][16]

-

-

5.2. Protocol for Nanoencapsulation of Triazoles to Reduce Phytotoxicity

-

Preparation of Nanoparticles: Triazole fungicides (e.g., propiconazole) are nanoencapsulated in a biodegradable polymer matrix like polylactic acid (PLA) using the emulsion and solvent evaporation method.[17][18]

-

Characterization of Nanoparticles: The resulting nanoparticles are characterized for their hydrodynamic diameter, encapsulation efficiency, surface morphology (e.g., using scanning electron microscopy), and colloidal stability (zeta potential).[17][18]

-

Phytotoxicity Assay: The effect of the nanoencapsulated triazole on root growth is assessed using a model plant like Arabidopsis thaliana. Seedlings are grown on a medium containing either the free triazole or the nanoencapsulated form at various concentrations. Root length is measured after a specific growth period to determine the level of phytotoxicity.[17][18]

-

Antifungal Activity Assay: The antifungal efficacy of the nanoencapsulated triazole is tested against a target fungus (e.g., Fusarium solani) using standard in vitro assays to ensure that the encapsulation process does not significantly compromise its fungicidal properties.[17][18]

Signaling Pathways and Experimental Workflows

6.1. Signaling Pathway of Triazole Action

Caption: Signaling pathway of triazole action in plants.

6.2. Experimental Workflow for Evaluating Triazole Effects

Caption: Experimental workflow for assessing triazole effects.

Conclusion and Future Directions

Triazole compounds exert profound and diverse effects on plant physiology, primarily through the inhibition of gibberellin and sterol biosynthesis. These actions lead to desirable agronomic traits such as reduced stature and enhanced tolerance to a range of environmental stresses. While the specific biological role of this compound remains to be elucidated, its status as a metabolite of paclobutrazol suggests it likely contributes to the observed physiological responses in treated plants.

Future research should focus on:

-

Directly investigating the biological activity of this compound in various plant species.

-

Elucidating the precise molecular targets of this compound within plant cells.

-

Exploring the potential for developing novel plant growth regulators based on the structure of triazole metabolites.

Such studies will provide a more complete understanding of the complex interactions between triazole compounds and plants, paving the way for the development of more effective and sustainable agricultural practices.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | C5H7N3O3 | CID 84650507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]

- 7. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sid.ir [sid.ir]

- 13. journals.iau.ir [journals.iau.ir]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. updatepublishing.com [updatepublishing.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Isotopic Labeling of Triazole Lactic Acid for Tracer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can track the molecule and its metabolites through complex biochemical pathways. This guide provides a comprehensive overview of the isotopic labeling of Triazole Lactic Acid, a significant metabolite of various triazole-based fungicides, for its use in tracer studies. Such studies are crucial for understanding the pharmacokinetics, metabolism, and potential toxicity of these widely used agricultural and pharmaceutical compounds.

This compound is a metabolite formed from parent triazole fungicides, such as tebuconazole (B1682727).[1][2] The use of isotopically labeled internal standards of triazole metabolites, including this compound, is essential for accurate quantification in complex matrices, helping to overcome matrix effects in analytical methods like LC-MS/MS.[3]

Data Presentation

Table 1: Commercially Available Isotopically Labeled this compound

| Compound Name | Labeled Atoms | Supplier | Catalog Number |

| This compound-¹³C₂, ¹⁵N₃ | ²H, ¹³C, ¹⁵N | MedchemExpress | HY-113435S |

Note: This table is illustrative. Availability and catalog numbers are subject to change. Please consult supplier websites for current information.

Table 2: Quantitative Data from Triazole Fungicide Metabolism Studies

| Parent Compound | Organism/System | Key Metabolites Identified | Quantitative Finding | Reference |

| Tebuconazole | Rotational Crops | Triazole Alanine, this compound, Triazole Acetic Acid | Tebuconazole was the major residue, with these three being the major metabolites. | [1] |

| Triadimefon, Cyproconazole, etc. | Plants | Triazole Alanine, Triazole Acetic Acid, this compound | TA was the most prominent TDM in rotational crops with levels up to 0.5 mg kg-1 in cereal grains. | [3] |

| Myclobutanil, Triadimefon | Rats | Not specified | Altered levels of creatine (B1669601) and creatinine (B1669602) in testes of myclobutanil-exposed animals. | [4] |

| Tebuconazole | Cunninghamella elegans | Five metabolites | Approximately 98% of tebuconazole was degraded within 7 days. | [5] |

Experimental Protocols

Protocol 1: Deuterium Labeling of this compound via Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

This protocol is adapted from general methods for deuterium labeling of N-heterocycles and pharmaceuticals using an iridium catalyst and deuterium oxide (D₂O) as the deuterium source.[6][7]

Materials:

-

This compound

-

[Ir(COD)(OMe)]₂ (Iridium catalyst precursor)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous 1,4-dioxane (B91453)

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) for purification

-

¹H NMR and Mass Spectrometer for analysis

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent) and [Ir(COD)(OMe)]₂ (0.02 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the solids.

-

Deuterium Source: Add D₂O (10 equivalents) to the reaction mixture.

-

Reaction: Seal the Schlenk flask and heat the mixture at 80-100 °C with vigorous stirring for 24-48 hours. The optimal temperature and time should be determined empirically.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by preparative HPLC to isolate the deuterated this compound.

-

Analysis: Confirm the structure and determine the deuterium incorporation level using ¹H NMR spectroscopy (by observing the reduction in signal intensity of exchangeable protons) and high-resolution mass spectrometry (to confirm the mass increase).

Protocol 2: ¹³C Labeling of this compound using a Labeled Precursor

This protocol outlines a potential synthetic route for ¹³C-labeled this compound starting from ¹³C-labeled precursors. This is a multi-step synthesis that would require significant organic synthesis expertise. A plausible route involves the synthesis of a ¹³C-labeled triazole precursor followed by its reaction to form the lactic acid side chain.

Part 1: Synthesis of ¹³C-labeled 1,2,4-Triazole (B32235)

This is based on the reaction of a labeled nitrile with a hydrazide.

Materials:

-

¹³C-labeled Sodium Cyanide (Na¹³CN)

-

Formic Acid

-

Standard organic synthesis glassware and reagents

Procedure:

-

Synthesize ¹³C-labeled formamidine (B1211174) from Na¹³CN.

-

React the ¹³C-labeled formamidine with hydrazine to form ¹³C-labeled 1,2,4-triazole. This is a known method for triazole synthesis.

Part 2: Synthesis of ¹³C-labeled this compound

This involves the alkylation of the labeled triazole with a suitable three-carbon unit.

Materials:

-

¹³C-labeled 1,2,4-Triazole (from Part 1)

-

Ethyl 2-bromo-3-hydroxypropanoate (or a similar precursor)

-

Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl) for hydrolysis

-

Standard organic synthesis glassware and reagents

Procedure:

-

Deprotonation: In an inert atmosphere, suspend NaH in anhydrous DMF. Add the ¹³C-labeled 1,2,4-triazole dropwise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add ethyl 2-bromo-3-hydroxypropanoate dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Hydrolysis: Hydrolyze the ester group using aqueous HCl to yield the carboxylic acid.

-

Purification: Purify the final product, ¹³C-labeled this compound, by column chromatography or preparative HPLC.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.

Mandatory Visualization

Caption: Metabolic pathway of Tebuconazole to this compound.

Caption: Experimental workflows for isotopic labeling of this compound.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic pathway of tebuconazole by soil fungus Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Site Hydrogen Isotope Labelling of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Stereochemistry of Triazole Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole lactic acid, chemically known as 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid, is a significant metabolite of widely used triazole-based fungicides. Its structure, featuring a chiral center and a biologically active 1,2,4-triazole (B32235) moiety, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure, stereochemistry, and potential biological significance of this compound. While detailed experimental protocols for its synthesis and chiral resolution are not extensively documented in publicly available literature, this guide outlines general methodologies based on established procedures for analogous compounds. Furthermore, potential signaling pathways, including the Wnt/β-catenin and G protein-coupled receptor 81 (GPR81) pathways, are discussed as plausible targets for this compound, drawing inferences from the known biological activities of related triazole derivatives and lactic acid itself.

Chemical Structure and Identification

This compound is a heterocyclic compound characterized by a lactic acid backbone substituted with a 1,2,4-triazole ring.

IUPAC Name: 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid[1]

Molecular Formula: C₅H₇N₃O₃

Molecular Weight: 157.13 g/mol

SMILES String: O=C(O)C(O)Cn1cncn1

InChI Key: KJRGHGWETVMENC-UHFFFAOYSA-N

CAS Number: 1450828-63-3

Synonyms: α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid

Stereochemistry

The structure of this compound contains a single chiral center at the second carbon atom (C2) of the propanoic acid chain, the carbon atom bonded to the hydroxyl (-OH) and carboxyl (-COOH) groups. This chirality gives rise to two enantiomers: (R)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid and (S)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid.

The specific stereochemistry of this compound produced during the metabolism of parent fungicides can be influenced by the stereochemistry of the parent compound and the enzymatic processes involved. The biological activity of each enantiomer may differ significantly, a common phenomenon for chiral molecules in biological systems.

Data Presentation

Table 1: Toxicological Endpoints for Triazole Derivative Metabolites

| Metabolite | ADI (mg/kg bw/day) | ARfD (mg/kg bw) |

| 1,2,4-triazole (1,2,4-T) | 0.023 | 0.1 |

| Triazole alanine (B10760859) (TA) | 0.3 | 0.3 |

| Triazole acetic acid (TAA) | 1.0 | 1.0 |

| This compound (TLA) | 0.3 | 0.3 |

Source: Public Health England, 2020.

Experimental Protocols

General Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. A common approach involves the cyclization of thiosemicarbazide (B42300) derivatives.

Reaction Scheme:

A generalized synthesis for a 4-substituted-1,2,4-triazole involves the reaction of a thiosemicarbazide with an appropriate reagent to induce cyclization. For this compound, a potential synthetic route could involve the reaction of a protected 2-hydroxy-3-halopropanoate with 1,2,4-triazole or by constructing the triazole ring from a suitable precursor already containing the lactic acid backbone.

A plausible, though not explicitly documented, approach could involve the N-alkylation of 1,2,4-triazole with a protected 3-bromo-2-hydroxypropanoic acid ester, followed by deprotection. However, this method may lead to a mixture of N1 and N4 isomers.

A more regioselective synthesis might involve building the triazole ring from a precursor already containing the desired side chain. For example, reacting a hydrazine (B178648) derivative of a protected lactic acid with a formamide (B127407) equivalent.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The enantiomers of chiral acids, including those with structures analogous to this compound, are commonly separated using chiral HPLC.

General Protocol:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for resolving chiral acids.

-

Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase chiral HPLC, a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the triazole ring.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase or a compatible solvent and filtered before injection.

Example Conditions for a Similar Compound (2-Aryloxycarboxylic Acid):

| Parameter | Condition |

| Column | Chiralcel OD-H |

| Mobile Phase | n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: These conditions are illustrative and would require optimization for the specific separation of this compound enantiomers.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. However, based on the known activities of the 1,2,4-triazole scaffold and lactic acid, two potential signaling pathways are of significant interest: the Wnt/β-catenin pathway and the GPR81 pathway.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Several studies have reported that synthetic compounds containing a 1,2,4-triazole moiety can act as inhibitors of the Wnt/β-catenin pathway. These inhibitors often function by promoting the degradation of β-catenin, a key downstream effector of the pathway.

Proposed Mechanism of Action:

It is hypothesized that this compound, or its individual enantiomers, could potentially modulate the Wnt/β-catenin pathway. The triazole ring might interact with key proteins in the β-catenin destruction complex, such as Axin or GSK3β, leading to the inhibition of Wnt signaling.

Figure 1: Hypothetical modulation of the Wnt/β-catenin signaling pathway by this compound.

G Protein-Coupled Receptor 81 (GPR81) Signaling Pathway

Lactic acid is not merely a metabolic byproduct but also functions as a signaling molecule by activating the G protein-coupled receptor 81 (GPR81), also known as HCAR1. This receptor is expressed in various tissues, including adipose tissue, immune cells, and some cancer cells. Activation of GPR81 by lactate (B86563) can lead to diverse cellular responses, such as inhibition of lipolysis in adipocytes and modulation of immune responses.

Proposed Mechanism of Action:

Given its structural similarity to lactic acid, this compound could potentially act as an agonist or antagonist at the GPR81 receptor. The binding of this compound to GPR81 could initiate downstream signaling cascades, likely through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Figure 2: Potential interaction of this compound with the GPR81 signaling pathway.

Conclusion

This compound represents an interesting molecule at the intersection of agrochemical metabolism and potential pharmacological activity. Its chiral nature and the presence of the 1,2,4-triazole ring suggest that its biological effects could be stereospecific and diverse. While a metabolite of fungicides, its potential to interact with key cellular signaling pathways such as the Wnt/β-catenin and GPR81 pathways warrants further investigation. The development of specific synthetic and chiral separation protocols is a crucial next step to enable detailed studies of its individual enantiomers and their biological functions. Such research will be invaluable for a comprehensive understanding of the toxicological profile of triazole fungicides and could unveil novel therapeutic opportunities for compounds with this scaffold.

References

An In-depth Technical Guide to Determining the Solubility and Stability of Triazole Lactic Acid

Disclaimer: Publicly available quantitative data on the solubility and stability of Triazole Lactic Acid is scarce. This guide, therefore, focuses on providing researchers, scientists, and drug development professionals with a comprehensive framework of experimental protocols and best practices to determine these critical physicochemical properties.

Introduction

This compound is a known metabolite of widely used triazole-based fungicides.[1][2] Understanding its solubility and stability is crucial for various scientific disciplines, from environmental science and toxicology to pharmaceutical development, where metabolites of active pharmaceutical ingredients (APIs) must be characterized. Solubility influences the bioavailability and distribution of a compound, while stability determines its shelf-life, degradation pathways, and potential for forming new, biologically active entities.[3][4][5]

This technical guide provides detailed methodologies for determining the solubility and stability of this compound in various solvents. It covers the principles of these methods, step-by-step experimental protocols, and guidance on data presentation and interpretation.

Physicochemical Context: Triazoles and Lactic Acid Derivatives

While specific data for this compound is limited, the properties of its parent structures can offer some initial insights.

-

1,2,4-Triazole: The parent 1H-1,2,4-triazole is a white, crystalline solid that is very soluble in water and also soluble in organic solvents like ethanol (B145695) and methanol (B129727).[6][7] Its derivatives, however, can have a wide range of solubilities depending on the substituents.[8][9] For instance, some triazole polymers are soluble in polar organic solvents like DMSO and DMF.[10]

-

Lactic Acid: Lactic acid is a highly polar molecule and is miscible with water and other polar solvents.[2][11] The physical properties of its derivatives are influenced by intermolecular esterification, which can occur spontaneously in solution.[11]

-

Amino Acid Analogs: Structurally similar compounds like triazole alanine (B10760859) and other amino acids show high solubility in water, which decreases with the addition of organic co-solvents like methanol or ethanol.[12][13]

Based on its structure, this compound is expected to be a polar compound with good solubility in aqueous and polar organic solvents.

Experimental Protocol for Solubility Determination

Thermodynamic solubility, which represents the true equilibrium solubility of a compound, is most reliably determined using the shake-flask method.[14]

3.1 Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the clear supernatant is measured, which represents its solubility.[14][15]

3.2 Detailed Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Prepare a stock of the desired solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, acetonitrile (B52724), DMSO). Ensure all solvents are of high purity (e.g., HPLC grade).

-

Accurately weigh an excess amount of this compound into several glass vials (e.g., 2 mL tubes or larger flasks). "Excess" means adding enough compound so that a solid phase remains after equilibrium is reached. A preliminary test with a small amount of substance can help estimate the required quantity.[16]

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath or on a thermomixer set to a constant temperature (e.g., 25°C or 37°C).[15][17]

-

Agitate the samples at a constant speed for a predetermined period. For thermodynamic solubility, an incubation time of 24 to 72 hours is common to ensure equilibrium is reached.[14][16][17] It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[16]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.

-

Separate the dissolved compound from the undissolved solid. This can be achieved by:

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.[14][15][17]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

3.3 Data Presentation for Solubility

The results should be presented in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | TBD | TBD |

| Phosphate Buffer (pH 7.4) | 25 | TBD | TBD |

| Methanol | 25 | TBD | TBD |

| Ethanol | 25 | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD |

TBD: To Be Determined

Experimental Protocols for Stability Assessment

Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. This is often referred to as forced degradation or stress testing.[1][5][8]

4.1 Principle of Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[5][19] The goal is to generate degradation products to a level of 5-20%.[19] These studies are essential for developing and validating a stability-indicating analytical method, which can resolve the intact compound from its degradation products.[3][8][20]

4.2 Detailed Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[19]

-

Acid and Base Hydrolysis:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[19]

-

Basic: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[19]

-

Neutral: Mix the stock solution with an equal volume of purified water.

-

Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a set period (e.g., up to 7 days), sampling at various time points (e.g., 0, 2, 8, 24 hours).[19]

-

Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[21]

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Store the solution, protected from light, at room temperature.

-

Sample at various time points and analyze.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven (e.g., 60°C, 80°C).

-

Also, expose a solution of the compound to thermal stress.

-

Sample at various intervals, dissolve the solid sample in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

4.3 Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is required to analyze the samples from the forced degradation studies.

-

Column and Mobile Phase Selection:

-

For a polar compound like this compound, a reversed-phase column with a polar-embedded phase or an AQ-type C18 column is often a good starting point.[22]

-

The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Start with a generic gradient method (e.g., 5% to 95% organic modifier over 20-30 minutes) to screen for the retention of the parent compound and any degradation products.

-

-

Method Optimization:

-

Adjust the mobile phase pH, gradient slope, and temperature to achieve adequate separation between the parent peak and all degradation peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

-

Use a photodiode array (PDA) detector to check for peak purity of the parent compound under each stress condition. This ensures that no degradation product is co-eluting with the main peak.

-

-

Method Validation:

-

Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Caption: Workflow for Forced Degradation and Stability Analysis.

4.4 Data Presentation for Stability

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration/Intensity | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl | 24h at 60°C | TBD | TBD | TBD |

| 0.1 M NaOH | 8h at RT | TBD | TBD | TBD |

| 3% H₂O₂ | 24h at RT | TBD | TBD | TBD |

| Thermal (Solid) | 7 days at 80°C | TBD | TBD | TBD |

| Photolytic (Solution) | 1.2 million lux hours | TBD | TBD | TBD |

TBD: To Be Determined; RT: Room Temperature

Conclusion

References

- 1. acdlabs.com [acdlabs.com]

- 2. lactic-acid.com [lactic-acid.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. alpha-Amino-1H-1,2,4-triazole-5-propanoic acid | C5H8N4O2 | CID 92235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. veeprho.com [veeprho.com]

- 22. chromatographyonline.com [chromatographyonline.com]

Potential industrial applications of Triazole lactic acid derivatives.

An In-depth Technical Guide to the Potential Industrial Applications of Triazole Lactic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3- and 1,2,4-triazole (B32235) rings are privileged heterocyclic structures that form the core of numerous functional molecules across a wide range of industrial applications. Their value lies in their metabolic stability, unique electronic properties, and capacity to engage in various intermolecular interactions. This technical guide focuses on the derivatives of triazole-conjugated lactic acid. While this compound (TLA) is primarily recognized as a major metabolite of commercial triazole fungicides in agriculture, its inherent structure presents a compelling scaffold for the development of novel compounds. This document consolidates the known applications of closely related triazole derivatives to forecast the potential industrial uses of TLA derivatives in pharmaceuticals, agriculture, and materials science. It provides detailed experimental protocols, quantitative performance data from analogous compounds, and visual diagrams of key mechanisms and workflows to serve as a foundational resource for researchers in the field.

Introduction: The Triazole Scaffold

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their aromaticity, dipole character, and hydrogen bonding capability make them excellent pharmacophores and functional moieties.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, allowing for the efficient and regioselective creation of diverse molecular libraries.[2][3] Triazole derivatives are integral to many commercial products, from antifungal drugs to corrosion inhibitors and agricultural pesticides.[4][5]

This compound (TLA) is a significant metabolite formed in plants following the application of widely used triazole fungicides like tebuconazole (B1682727) and propiconazole.[6][7][8] As these fungicides break down, the core 1,2,4-triazole moiety is released and metabolized by the plant into TLA, triazole alanine (B10760859) (TA), and triazole acetic acid (TAA).[7][8] The prevalence of TLA in the environment and its inherent chiral lactic acid group make it an intriguing, yet underexplored, building block for new functional molecules. This guide will explore its potential by examining the established applications of analogous triazole structures.

Pharmaceutical Applications: Antifungal Agents

The most prominent pharmaceutical application of triazoles is in the development of antifungal agents.[9] Drugs like fluconazole (B54011) and itraconazole (B105839) are critical in treating systemic fungal infections.

Mechanism of Action

Triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][9] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that maintains its fluidity and integrity.[10][11] The triazole nitrogen atom (N4) binds to the heme iron atom in the enzyme's active site, blocking the conversion of lanosterol to ergosterol.[9] This leads to the depletion of ergosterol and a buildup of toxic methylated sterol precursors, which disrupts membrane function, inhibits fungal growth, and can lead to cell death.[9][10]

Fig 1. Antifungal Mechanism of Triazoles.

Quantitative Data: Antifungal Activity

While specific data for TLA derivatives is scarce, studies on other novel triazole derivatives demonstrate potent antifungal activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Thiazolo[4,5-d]pyrimidine-triazole hybrid (2c) | Candida albicans | 0.0156 - 2.0 | Fluconazole | - | [12] |

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida spp. | 64 - 256 | Fluconazole | 0.5 - >64 | [13] |

| Miconazole analogue (18b, 3,4-dichlorobenzyl) | Various fungi | 0.5 | - | - | [12] |

| 5-phenyl-1-H-1,2,4-triazol-3-thione derivative (4d) | C. albicans | 200 | Fluconazole | - | |

| 5-phenyl-1-H-1,2,4-triazol-3-thione derivative (4d) | A. niger | 200 | Fluconazole | - |

Experimental Protocol: Antifungal Susceptibility Testing

The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[13][14]

-

Preparation of Stock Solutions: Dissolve synthesized triazole derivatives in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).[10] The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting fungal growth.

-

Microbial Culture: Culture fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Inoculum Preparation: Prepare a fungal inoculum by suspending colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL in the test wells.

-

Microdilution Assay:

-

Dispense 100 µL of RPMI 1640 medium into each well of a 96-well microtiter plate.

-

Add 100 µL of the drug stock solution to the first well and perform serial twofold dilutions across the plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control (inoculum without drug) and a negative control (medium only). A reference drug (e.g., Fluconazole) should be tested in parallel.[13]

-

-